Product packaging for Methyl 1-methylpiperidine-4-carboxylate(Cat. No.:CAS No. 1690-75-1)

Methyl 1-methylpiperidine-4-carboxylate

Cat. No.: B155995
CAS No.: 1690-75-1
M. Wt: 157.21 g/mol
InChI Key: KYAOKPRJTMFBTQ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Heterocyclic Chemistry Research

The piperidine nucleus is a foundational scaffold in heterocyclic chemistry, primarily due to its prevalence in natural products and its role as a crucial component in drug discovery. researchgate.net Piperidine-containing compounds are among the most important synthetic fragments for the design and construction of pharmaceuticals, appearing in more than twenty different classes of drugs. nih.govresearchgate.net This six-membered nitrogen-containing heterocycle is a key structural motif that can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net

The significance of piperidine derivatives stems from their ability to serve as versatile scaffolds that can be readily modified to interact with a wide range of biological targets. researchgate.net The incorporation of the piperidine ring can enhance properties such as membrane permeability, metabolic stability, and binding affinity to receptors. researchgate.net Researchers have developed numerous methods for the synthesis of piperidine derivatives, with the hydrogenation of pyridine (B92270) precursors being one of the most common approaches. nih.gov The broad spectrum of biological activities associated with piperidine derivatives includes applications as analgesic, anti-inflammatory, antiviral, and antipsychotic agents, highlighting their pivotal role in medicinal chemistry. researchgate.netontosight.ai

Overview of the 1-Methylpiperidine-4-carboxylate Scaffold in Contemporary Organic Synthesis

The 1-methylpiperidine-4-carboxylate scaffold, exemplified by the title compound and its ethyl ester analogue, is a highly valuable intermediate in modern organic synthesis. sigmaaldrich.com It serves as a starting material for the creation of a diverse array of more complex molecules and pharmaceutical agents. One notable application is its use as a key intermediate in the synthesis of new-generation, highly active narcotic analgesics, including analogues of fentanyl. researchgate.net

Several synthetic routes to Methyl 1-methylpiperidine-4-carboxylate have been documented. One common method involves the esterification of 1-methylisonipecotic acid hydrochloride using methanol (B129727) and thionyl chloride, resulting in a high yield of the target compound. prepchem.com Another approach is the N-methylation of methyl isonipecotate through the Eschweiler-Clarke reaction, using formic acid and formaldehyde (B43269). chemicalbook.com

In synthetic applications, this scaffold is used as a reactant for producing various inhibitors and agonists. For instance, its ethyl ester counterpart, Ethyl 1-methylpiperidine-4-carboxylate, is a reactant for synthesizing inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABA-A receptor agonists, and 5-HT3 antagonists. sigmaaldrich.com The core structure is also integral to the synthesis of 5-HT1F agonists, which involves the reaction of the corresponding carboxylic acid with thionyl chloride as a key step. google.com

Scope and Research Trajectories for this compound

The research trajectory for this compound is closely linked to its utility as a versatile chemical intermediate. Current and future research efforts are focused on leveraging this scaffold for the development of novel, biologically active compounds and for pioneering new synthetic methodologies.

One significant area of ongoing research is its use in C-H activation chemistry. The related compound, methyl piperidine-4-carboxylate, is employed as a reactant for the C-2 arylation of piperidines, which proceeds through directed transition metal-catalyzed sp3 C-H activation. fishersci.com This highlights a broader trend in organic synthesis toward more efficient and selective functionalization of saturated heterocycles, and the 1-methylpiperidine-4-carboxylate scaffold is a key substrate in these investigations.

Future research will likely continue to explore its application in the synthesis of complex pharmaceutical targets. It is a reactant in the preparation of antitubercular agents and orally available naphthyridine protein kinase D inhibitors. fishersci.com The development of scalable and efficient syntheses for these and other novel therapeutic agents remains a primary objective. As the demand for sophisticated heterocyclic compounds in drug discovery grows, the importance of this compound as a fundamental building block is expected to increase, driving further innovation in its synthesis and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B155995 Methyl 1-methylpiperidine-4-carboxylate CAS No. 1690-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOKPRJTMFBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394342
Record name Methyl 1-methylpiperidine-4-carboxylate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-75-1
Record name 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester
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Record name Methyl 1-methylpiperidine-4-carboxylate
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Record name Methyl 1-Methyl-4-piperidinecarboxylate
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Synthetic Methodologies and Strategies for Methyl 1 Methylpiperidine 4 Carboxylate

Direct Esterification Routes for Methyl 1-methylpiperidine-4-carboxylate

Direct esterification, a fundamental reaction in organic chemistry, provides a straightforward pathway to this compound from its carboxylic acid precursor. This method typically involves the reaction of 1-methylpiperidine-4-carboxylic acid or its salt with methanol (B129727) in the presence of an acid catalyst.

Synthesis from 1-Methylisonipecotic Acid Hydrochloride

A common and effective method for the synthesis of this compound is through the direct esterification of 1-methylisonipecotic acid hydrochloride. chemicalbook.com This process involves the reaction of the hydrochloride salt with methanol, facilitated by an activating agent such as thionyl chloride.

The reaction proceeds by the dropwise addition of thionyl chloride to a cooled solution of 1-methylisonipecotic acid hydrochloride in methanol. chemicalbook.com The temperature is carefully controlled during the addition to manage the exothermic nature of the reaction. Following the addition, the reaction mixture is allowed to warm and is then heated to drive the esterification to completion. The final product is isolated after a workup procedure that involves basification and extraction. This method has been reported to yield the desired ester in high purity and good yield. chemicalbook.com

Optimization of Reaction Conditions and Yields

The efficiency of the direct esterification of 1-methylisonipecotic acid is influenced by several factors, including the choice of catalyst, reaction temperature, and the molar ratio of reactants. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

Studies on similar esterification reactions have shown that variables such as the concentration of the acid catalyst and the reaction time significantly impact the conversion rate. tubitak.gov.tr For instance, in the esterification of saturated fatty acids, an increase in the acid catalyst concentration from 1% to 5% and an extension of the reaction time from 2 to 6 hours resulted in a notable increase in product yield. tubitak.gov.tr Similarly, the reaction temperature plays a critical role, with higher temperatures generally favoring faster reaction rates and higher yields up to an optimal point. tubitak.gov.tr The molar ratio of alcohol to carboxylic acid is another key parameter; using an excess of the alcohol can shift the equilibrium towards the product side, thereby increasing the yield. mdpi.com

For the synthesis of this compound, a systematic study of these variables would be beneficial. A design of experiments (DOE) approach, such as a central composite design, could be employed to identify the optimal conditions for this specific transformation. nih.gov

ParameterRange Studied in Similar EsterificationsPotential Impact on Yield
Catalyst Concentration 1% - 5% (w/w)Increased concentration generally increases yield.
Reaction Time 2 - 6 hoursLonger reaction times can lead to higher conversion.
Temperature 130°C - 150°CHigher temperatures often improve reaction rate and yield.
Methanol/Acid Molar Ratio 10:1 - 14:1Excess methanol can drive the reaction to completion.

Precursor Synthesis and Functionalization Leading to the 1-Methylpiperidine-4-carboxylate Core

Preparation of 1-Methylpiperidine-4-carboxylic Acid

A key precursor for the synthesis of this compound is 1-methylpiperidine-4-carboxylic acid, also known as 1-methylisonipecotic acid. This compound can be synthesized from isonipecotic acid through various methylation techniques.

One effective method is transfer hydrogenation, which involves reacting isonipecotic acid with formaldehyde (B43269) in the presence of a palladium catalyst and a hydrogen source like formic acid. google.com This reaction is typically heated to facilitate the reductive amination process. google.com The process is advantageous as it proceeds under ambient pressure. google.com

Another classical method for N-methylation of secondary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to introduce the methyl group. This reaction is known for its high yields and the prevention of over-alkylation to form quaternary ammonium (B1175870) salts.

Reduction Methodologies for Piperidine-4-carboxylate Formation

The formation of the core piperidine-4-carboxylate structure can be achieved through the reduction of a pyridine-based precursor. Specifically, methyl isonipecotate (methyl piperidine-4-carboxylate) can be obtained by the catalytic hydrogenation of methyl isonicotinate. chemicalbook.com This reaction typically employs a ruthenium catalyst and is carried out in methanol at elevated temperatures and pressures. chemicalbook.com

Another approach involves a one-pot tandem reductive amination/alkylation-cycloamidation of keto or amino acids to furnish piperidin-2-ones, which can be further modified. organic-chemistry.org

PrecursorReducing Agent/CatalystProduct
Methyl IsonicotinateH₂/RutheniumMethyl Piperidine-4-carboxylate chemicalbook.com

Derivatization of Isonipecotic Acid Methyl Ester (Methyl Piperidine-4-carboxylate)

Methyl piperidine-4-carboxylate, also known as isonipecotic acid methyl ester, serves as a versatile intermediate that can be derivatized to introduce various functional groups, including the N-methyl group to yield the target compound.

N-Alkylation: The nitrogen atom of the piperidine (B6355638) ring can be alkylated using an appropriate alkylating agent. For the synthesis of this compound, this would involve reaction with a methylating agent such as methyl iodide. google.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). google.comresearchgate.net

N-Acylation: The piperidine nitrogen can also be acylated by reacting methyl piperidine-4-carboxylate with an acylating agent like an acid chloride or anhydride. derpharmachemica.com This reaction is often performed in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. derpharmachemica.com While not a direct route to the target compound, this derivatization is important in the synthesis of a wide range of biologically active molecules. researchgate.net

Derivatization TypeReagentsProduct Type
N-AlkylationMethyl Iodide, Potassium CarbonateN-Methylated Piperidine
N-AcylationAcid Chloride, TriethylamineN-Acylated Piperidine

Novel Synthetic Routes and Catalytic Approaches for 1-Methylpiperidine-4-carboxylate Systems

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for the preparation of substituted piperidine systems, including derivatives of 1-methylpiperidine-4-carboxylate. These modern strategies often employ catalytic approaches to achieve high levels of selectivity and yield, moving beyond classical synthetic methods. Key areas of progress include the use of transition-metal catalysis for direct C-H functionalization and the strategic application of classic reactions like the Mannich reaction to build the piperidine core.

Role of Transition Metal-Catalyzed sp3 C-H Activation in Piperidine Arylation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. In the context of piperidine chemistry, transition metal-catalyzed sp3 C-H activation has been particularly impactful for the introduction of aryl groups at various positions on the piperidine ring.

This approach typically involves a directing group attached to the piperidine nitrogen, which coordinates to a transition metal catalyst (commonly palladium, ruthenium, or copper) and positions it in proximity to a specific C-H bond. This facilitates the cleavage of the C-H bond and subsequent formation of a new carbon-carbon bond with an aryl coupling partner.

Research has demonstrated the arylation of piperidines at both the C2 (α) and C4 (γ) positions. For instance, palladium catalysis has been successfully employed for the C(sp3)–H arylation of piperidines. nih.govscispace.com The mechanism often involves the formation of a palladacycle intermediate after the C-H activation step. nih.gov Depending on the catalytic cycle, either Pd(II)/Pd(0) or Pd(II)/Pd(IV) redox couples can be operative. nih.gov The choice of ligand is crucial; for example, pyridine-based ligands have been used for monoarylation of methyl C(sp3)–H bonds, while quinoline-based ligands can promote arylation at the resulting benzylic methylene (B1212753) C(sp3)–H bond. nih.gov

One of the challenges in this field is controlling the regioselectivity of the C-H activation. Daugulis and others have shown that bidentate directing groups, such as 8-aminoquinoline (B160924) (AQ), are highly effective in guiding the metal catalyst to a specific C-H bond, preventing unwanted side reactions like β-hydride elimination. researchgate.netacs.org Sanford and colleagues have explored transannular C-H functionalization, enabling the arylation of the 4-position of piperidine by linking a perfluorinated amide directing group to the nitrogen. scispace.com This strategy relies on the conformational properties of the piperidine ring to bring the C4-H bond close to the palladium center. thieme-connect.com

The scope of this methodology is broad, tolerating a variety of functional groups on the aryl coupling partner. nih.gov The development of these catalytic systems is significant as it allows for the late-stage functionalization of complex molecules containing the piperidine scaffold, a valuable tool for medicinal chemistry and drug discovery. acs.org Methyl piperidine-4-carboxylate itself is noted as a reactant for C-2 arylation through this directed activation method. fishersci.com

Table 1: Examples of Transition Metal-Catalyzed Piperidine C-H Arylation

Catalyst System Directing Group Position Functionalized Key Findings
Pd(OAc)₂ Picolinamide Unactivated sp3 C-H Represents an early example of intermolecular C-C bond formation via this mechanism. scispace.com
PdCl₂ / Ag₂CO₃ 2,5-Lutidine Ligand C(sp3)–H Used in a one-pot triple sequential C–H activation to synthesize 4-aryl-2-quinolinones. nih.gov
Copper(II) chloride / 1,10-phenanthroline N-(2-pyridyl) C2 (α-position) Direct α-arylation of cyclic alkylamines; reaction found to be sensitive to sealed vs. open vials. researchgate.net
Palladium Catalyst Perfluorinated amide C4 (transannular) Enables functionalization at the 4-position of the piperidine ring. scispace.comthieme-connect.com

Mannich Reaction Applications in Piperidine Derivative Preparation

The Mannich reaction is a cornerstone of organic chemistry for the synthesis of aminoalkyl chains and has been extensively applied to the construction of the piperidine ring. The classic Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine or ammonia. In the context of piperidine synthesis, a double Mannich reaction, often referred to as the Robinson-Schöpf synthesis, is particularly relevant. This reaction typically uses a dialdehyde (B1249045) equivalent, a primary amine, and a source of acetone (B3395972) dicarboxylate to construct the 4-piperidone (B1582916) skeleton.

This strategy has proven effective for preparing a wide variety of 4-piperidones with diverse substituents at the nitrogen and on the ring itself. sciencemadness.orgacs.org The reaction is versatile, and modifications to the three main components allow for the synthesis of a broad library of piperidine derivatives. For example, various ketones, aldehydes, and amines (or their hydrochlorides) can be used. sciencemadness.org While traditional procedures often involved refluxing in aqueous or alcoholic solutions with sometimes poor yields, the use of acetic acid as a solvent has been shown to significantly improve yields and ease of product isolation. sciencemadness.orgacs.org

More recent innovations have focused on developing stereoselective Mannich reactions to produce chiral piperidine derivatives. Inspired by biosynthetic pathways, a three-component vinylogous Mannich-type reaction has been developed. rsc.org This approach uses a 1,3-bis-trimethylsilylenol ether as a dienolate, which reacts with an aldehyde and a chiral amine to produce a chiral dihydropyridinone. This intermediate serves as a versatile building block for synthesizing various multi-substituted chiral piperidines. rsc.org

Furthermore, the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine, has become a valuable tool for synthesizing β-nitroamines, which are precursors to piperidines. researchgate.net This reaction has been utilized in domino sequences to rapidly construct complex piperidine-containing natural products and drugs. researchgate.net Catalytic advancements have also impacted this area, with catalysts such as silica-supported copper or magnetically recyclable silver nanocatalysts being used for clean, one-pot, three-component syntheses of propargylamines from an aldehyde, a secondary amine like piperidine, and a terminal alkyne, which proceeds via a C-H activation Mannich-type condensation. ajchem-a.com

Table 2: Applications of the Mannich Reaction in Piperidine Synthesis

Reaction Type Components Key Features
Double Mannich Reaction Ketone, Aldehyde, Amine Hydrochloride Classic method for synthesizing substituted 4-piperidones. Use of acetic acid as solvent improves yields. sciencemadness.orgacs.org
Three-Component Vinylogous Mannich Reaction 1,3-bis-trimethylsilylenol ether, Aldehyde, Chiral α-methyl benzylamine Stereoselective approach inspired by biosynthesis; produces chiral dihydropyridinone intermediates for building chiral piperidines. rsc.org
Nitro-Mannich (Aza-Henry) Reaction Nitroalkane, Imine A versatile tool for forming β-nitroamines, which are key intermediates in the synthesis of piperidine-based drugs and natural products. researchgate.net

Chemical Reactivity and Advanced Transformations of Methyl 1 Methylpiperidine 4 Carboxylate Derivatives

Functional Group Interconversions on the Methyl 1-methylpiperidine-4-carboxylate Scaffold

The inherent reactivity of the ester and the tertiary amine functionalities of the this compound scaffold allows for a variety of chemical modifications. These transformations are fundamental for creating a diverse library of compounds from a common starting material.

Carboxylic Acid and Ester Group Reactivity (e.g., Amidation, N-Acylation)

The ester group at the C4 position of the piperidine (B6355638) ring is a primary site for functionalization. It can be readily converted into amides, which are crucial functional groups in many biologically active molecules. This transformation is typically achieved through direct reaction with a primary or secondary amine. While direct amidation of the methyl ester can be challenging, it is often preceded by hydrolysis to the corresponding carboxylic acid, 1-methylpiperidine-4-carboxylic acid. This carboxylic acid can then be activated by various coupling reagents to facilitate amide bond formation with a wide range of amines.

A notable example of functionalization at the piperidine nitrogen (N-acylation) involves the reaction of methyl piperidine-4-carboxylate (isonipecotic acid methyl ester) with Boc-protected amino acids. researchgate.net This reaction, typically facilitated by a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), forms an amide bond at the ring's nitrogen atom, leading to the synthesis of Methyl 1-(-2-amino-alkylcarbonyl) piperidine-4-carboxylate derivatives. researchgate.net Subsequent deprotection of the amino acid moiety yields the final N-acylated product. This strategy highlights the ability to introduce complex peptide-like structures onto the piperidine scaffold.

The general process for this N-acylation can be summarized as follows:

Coupling: Methyl piperidine-4-carboxylate is reacted with a Boc-protected amino acid in the presence of a coupling agent like CDI in a suitable solvent such as methylene (B1212753) chloride (MDC) at room temperature. researchgate.net

Deprotection: The resulting Boc-protected intermediate is then treated with an acid, such as HCl in dioxane, to remove the Boc protecting group and yield the desired N-acylated piperidine derivative. researchgate.net

These functional group interconversions are fundamental in diversifying the chemical space accessible from the this compound core, enabling the synthesis of compounds with tailored properties.

Carbon-Carbon Bond Formation Strategies Involving the 1-Methylpiperidine-4-yl Moiety

Creating new carbon-carbon bonds is a cornerstone of organic synthesis for building molecular complexity. The 1-methylpiperidine-4-yl moiety can be transformed into a nucleophilic organometallic species, enabling its participation in powerful cross-coupling reactions to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Cross-Coupling Reactions (e.g., Negishi Coupling with 1-methylpiperidin-4-ylmagnesium/zinc species)

The Negishi cross-coupling reaction provides an effective method for forming carbon-carbon bonds by coupling an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. The 1-methylpiperidine-4-yl group can be readily incorporated into this reaction scheme.

First, an organometallic reagent of the piperidine is prepared. For instance, (1-methylpiperidin-4-yl)magnesium chloride can be synthesized from 4-chloro-1-methylpiperidine (B1359792) by reaction with magnesium turnings and lithium chloride. This Grignard reagent can then be transmetalated to the corresponding organozinc species, (1-methylpiperidin-4-yl)zinc bromide, by treatment with zinc bromide.

These organozinc reagents serve as robust nucleophiles in nickel-catalyzed Negishi cross-coupling reactions with a variety of aryl and heteroaryl halides. This strategy allows for the direct attachment of the 1-methylpiperidine-4-yl moiety to aromatic and heteroaromatic systems, which are common structural motifs in pharmaceuticals. The reactions typically proceed at room temperature and exhibit tolerance to a range of functional groups.

The table below summarizes the results of Ni-catalyzed Negishi cross-coupling of (1-methylpiperidin-4-yl)zinc bromide with various (hetero)aryl electrophiles.

Entry(Hetero)Aryl ElectrophileProductYield (%)
15-Iodo-uracil derivative5-(1-Methylpiperidin-4-yl)uracil derivative60
24-Bromobenzonitrile4-(1-Methylpiperidin-4-yl)benzonitrile96
34-Bromophenylacetonitrile4-(1-Methylpiperidin-4-yl)phenylacetonitrile84
44-Bromoacetophenone4'-(1-Methylpiperidin-4-yl)acetophenone95
56-Bromoquinoxaline6-(1-Methylpiperidin-4-yl)quinoxaline72

Aminoalkylation of Arenes, Heteroarenes, and Alkenes

Aminoalkylation is a powerful reaction for introducing aminoalkyl groups into molecules. The Negishi cross-coupling of 1-methylpiperidin-4-ylzinc halides, as described previously, represents a modern and direct method for the aminoalkylation of arenes and heteroarenes. researchgate.net This approach avoids the use of harsh conditions or pre-functionalized substrates often required in classical methods.

A traditional and widely used method for aminoalkylation is the Mannich reaction. In this three-component reaction, a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen-containing compound (like a ketone) react to form a β-amino-carbonyl compound, known as a Mannich base. While not directly involving the pre-formed 1-methylpiperidine-4-yl moiety as a nucleophile, the Mannich reaction can be used to construct substituted piperidine rings. For example, N-methyl-4-piperidone can act as a reactant in double Mannich condensation reactions to create more complex bicyclic structures like N,N′-dimethylbispidinone. nih.gov

The choice between these methods depends on the desired final structure and the available starting materials. The Negishi coupling provides a direct route to append the intact 1-methylpiperidine-4-yl ring, whereas the Mannich reaction builds the heterocyclic ring system itself.

Stereoselective Transformations and Chiral Auxiliary Applications

The development of stereoselective reactions is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The piperidine scaffold derived from this compound can be utilized in catalytic systems that induce chirality.

Precursors in Asymmetric Hydrogenation Catalysis

While not a direct catalyst component itself, the 1-methylpiperidine (B42303) scaffold is relevant in the field of asymmetric catalysis. For instance, in the asymmetric transfer hydrogenation (ATH) of cyclic imines, a combination of formic acid and N-methylpiperidine has been identified as an excellent and versatile hydrogen donor system. researchgate.net This system, when used with a suitable chiral transition metal catalyst, can achieve rapid and highly enantioselective reduction of imines to chiral amines. researchgate.net In this context, N-methylpiperidine plays a crucial role in the hydrogen-donating system, highlighting the utility of this piperidine derivative in facilitating key asymmetric transformations.

Furthermore, the piperidine ring itself is a common structural motif in chiral ligands for asymmetric catalysis. Although direct use of this compound as a precursor for such ligands is not extensively documented, its functional handles (the ester and the tertiary amine) provide clear points for synthetic elaboration. Through stereoselective C-H functionalization reactions, catalyzed by specialized chiral dirhodium catalysts, it is possible to introduce new substituents at various positions of the piperidine ring with high diastereoselectivity and enantioselectivity. nih.govnsf.gov These advanced synthetic methods can transform simple piperidine precursors into complex, enantiomerically enriched building blocks suitable for the synthesis of chiral ligands for asymmetric hydrogenation and other stereoselective reactions.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Biologically Active Compounds Incorporating the 1-Methylpiperidine-4-carboxylate Scaffold

The inherent properties of the 1-methylpiperidine-4-carboxylate core structure are instrumental in the design and synthesis of new and effective therapeutic agents.

Methyl 1-methylpiperidine-4-carboxylate is a crucial intermediate in the synthesis of powerful synthetic opioids. It is a key component in the production of remifentanil and various fentanyl analogues, which are widely used in clinical settings for their potent analgesic effects. researchgate.netnih.gov The synthesis of these analgesics often involves a multi-step process where the piperidine (B6355638) ring system is fundamental to their pharmacological activity. researchgate.netepo.org For instance, an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for remifentanil and novel fentanyl analogues, has been developed starting from 1-benzylpiperidin-4-one. researchgate.net The development of new fentanyl analogues is an ongoing area of research, with modifications to the core structure aiming to improve the pharmacological profile, such as enhancing potency and reducing adverse effects. researchgate.netnih.gov Over 1,400 compounds from the fentanyl family have been described in scientific and patent literature. wikipedia.org

Key Intermediates in Analgesic Synthesis

Starting Material Key Intermediate Final Product
1-benzylpiperidin-4-one Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Remifentanil, Fentanyl Analogues

Researchers have explored the 1-methylpiperidine-4-carboxylate scaffold in the development of new treatments for tuberculosis. The design of novel antitubercular agents often involves creating molecules that can inhibit essential enzymes in Mycobacterium tuberculosis. The synthesis of various carboxamides and other derivatives incorporating the piperidine moiety has shown promise in this area. nih.govnih.govrsc.org

The 1-methylpiperidine-4-carboxylate structure has been utilized in the synthesis of aminopyrazine-based inhibitors. These compounds are of interest for their potential to modulate the activity of various enzymes and receptors, making them valuable candidates for further investigation in drug discovery.

The scaffold of 1-methylpiperidine-4-carboxylate has been incorporated into the design of naphthyridine-based inhibitors of Protein Kinase D (PKD). nih.gov PKD is implicated in various cellular processes, and its inhibition is a potential therapeutic strategy for conditions like heart failure and cancer. nih.gov The development of potent and selective PKD inhibitors is an active area of research. researchgate.net

In the field of oncology, the 1-methylpiperidine-4-carboxylate scaffold has been used to create hybrid molecules that act as anticancer agents. nih.gov One promising target is the Mer-tyrosine kinase (MERTK), which plays a role in cancer cell survival and proliferation. nih.govresearchgate.net A hybrid drug design approach, combining the pyrrolo[2,1-f] researchgate.netquickcompany.ingoogle.comtriazine and 1-(methylpiperidin-4-yl)aniline pharmacophoric systems, has led to the development of novel MERTK inhibitors. nih.gov One such compound, IK5, demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer). nih.gov

Cytotoxicity of MERTK Inhibitor IK5

Cell Line IC50 Value (μM)
A549 0.36
MCF-7 0.42

Exploration of Antimicrobial Properties of this compound Derivatives

Beyond its applications in the development of analgesics and anticancer agents, derivatives of this compound have been investigated for their antimicrobial properties. researchgate.netbiomedpharmajournal.org The synthesis of new piperidine derivatives and their subsequent screening against various bacterial and fungal strains is an ongoing effort to combat infectious diseases. biointerfaceresearch.comyu.edu.jo For example, a series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives have been synthesized and screened for their antimicrobial activity. researchgate.net These studies aim to identify compounds with potent activity against a broad spectrum of pathogens. biomedpharmajournal.orgnih.gov

Neurochemical Research and Receptor Modulation Studies

Investigation of Cocaine Agonist/Antagonist Properties of Piperidine-Based Analogues

The structural similarity of piperidine-based compounds to cocaine has prompted extensive research into their potential as treatments for cocaine abuse. These analogues are designed to interact with the dopamine (B1211576) transporter (DAT), a key protein in the brain's reward pathway that is a primary target of cocaine. By modifying the piperidine ring, researchers aim to develop compounds that can mimic some of cocaine's effects to alleviate craving, while possessing properties that may counteract the addictive nature of the substance.

One area of focus has been the synthesis of piperidine-based analogues that lack the tropane (B1204802) skeleton of cocaine but retain significant affinity for the DAT. researchgate.net Research has shown that these truncated analogues can be potent inhibitors of dopamine reuptake. mdpi.com For instance, certain 3,4-disubstituted piperidine-based ligands have demonstrated high potency as inhibitors of both dopamine and norepinephrine (B1679862) reuptake, with Kᵢ values in the nanomolar range. researchgate.net

A notable example is (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate [(+)-CPCA], a piperidine-based analogue of cocaine. nih.gov Studies have revealed that (+)-CPCA exhibits a unique pharmacological profile with mixed cocaine agonist and antagonist properties. nih.govnih.gov Like cocaine, it inhibits dopamine and norepinephrine uptake with high affinity. However, it is significantly less potent in inhibiting serotonin (B10506) uptake. nih.gov While it can substitute for cocaine in drug discrimination tests and is self-administered by rats, it also demonstrates antagonist effects by dose-dependently blocking the locomotor stimulant effects of cocaine. nih.govnih.gov This dual activity suggests that such compounds could have therapeutic potential in managing cocaine dependence. nih.gov

The exploration of structure-activity relationships (SAR) has been crucial in this field. It has been observed that modifications to the N-substituent and replacement of the ester group in piperidine-based analogues can significantly alter their binding affinity and selectivity for monoamine transporters. researchgate.net For example, N-demethylation of certain piperidine ligands can lead to improved activity at the serotonin and norepinephrine transporters. researchgate.net These studies are vital for fine-tuning the pharmacological properties of new compounds to develop effective medications for cocaine addiction. mdpi.com

Table 1: Comparative Binding Affinities of Piperidine-Based Analogues and Cocaine at the Dopamine Transporter (DAT)

Compound Binding Affinity (Kᵢ, nM)
Cocaine ~100-200
(-)-3-n-propyl-4-(4-chlorophenyl)piperidine 3
(+)-CPCA High Affinity (specific value varies by study)

Development of Serotonin Receptor Agonists (e.g., 5-HT1F Receptor Agonists like Lasmiditan)

The piperidine moiety, a core component of this compound, is a key structural feature in the development of selective serotonin (5-HT) receptor agonists. A prominent example is Lasmiditan, a medication approved for the acute treatment of migraine. Lasmiditan is a highly selective 5-HT1F receptor agonist, and its chemical structure incorporates a pyridinoyl-piperidine scaffold. researchgate.net

The development of Lasmiditan was driven by the discovery that the 5-HT1F receptor is expressed in the trigeminal ganglion, suggesting its role in migraine pathophysiology. nih.gov Activation of these receptors can modulate the release of calcitonin gene-related peptide (CGRP), a key neuropeptide in pain signaling during a migraine attack. mdpi.comnih.gov Unlike triptans, which act on 5-HT1B/1D receptors and can cause vasoconstriction, Lasmiditan's high selectivity for the 5-HT1F receptor avoids this effect. researchgate.netnih.gov

In vitro binding studies have demonstrated Lasmiditan's remarkable selectivity. It has a Kᵢ value of 2.21 nM at the 5-HT1F receptor, compared to 1043 nM and 1357 nM at the 5-HT1B and 5-HT1D receptors, respectively, indicating a selectivity of over 470-fold. researchgate.net This high selectivity is a significant advancement in migraine therapy, offering a targeted mechanism of action. researchgate.net

Lasmiditan's ability to cross the blood-brain barrier allows it to act on both peripheral and central nervous system sites. mdpi.comnih.gov By activating 5-HT1F receptors in locations such as the trigeminal nucleus caudalis, it can potentially block the release of CGRP and the neurotransmitter glutamate, thereby preventing the development of central sensitization associated with migraine pain. mdpi.comnih.gov

Table 2: Receptor Binding Profile of Lasmiditan

Receptor Subtype Binding Affinity (Kᵢ, nM)
5-HT1F 2.21
5-HT1B 1043
5-HT1D 1357

Role in Pain Management Research

The piperidine ring system is a fundamental structural component in a significant class of synthetic opioids known as phenylpiperidines, which play a crucial role in pain management. nih.gov this compound serves as a key building block or intermediate in the synthesis of these potent analgesics.

Research has shown that derivatives of 4-anilinopiperidine, which can be synthesized from piperidine-based precursors, are the basis for highly active narcotic analgesics. researchgate.net Notably, compounds such as remifentanil and other fentanyl analogues are synthesized using intermediates that feature the piperidine-4-carboxylate structure. researchgate.net These synthetic opioids are potent µ-opioid receptor agonists, which act at the dorsal horn of the spinal cord to inhibit ascending pain pathways, thereby increasing the pain threshold and producing analgesia. nih.gov

The versatility of the piperidine scaffold allows for extensive molecular modifications to create analgesics with varying potencies, durations of action, and side-effect profiles. journalagent.com For instance, quantitative structure-activity relationship (QSAR) studies on substituted benzoic acid esters of 1-methyl-4-piperidinol have demonstrated that modifications to the aromatic ring significantly affect analgesic potency. nih.gov These studies help in designing new derivatives with optimized therapeutic properties.

While direct analgesic testing of this compound itself is not the primary focus, its role as a precursor is well-established. The synthesis of pethidine (meperidine), a widely used opioid analgesic, involves intermediates derived from piperidine-4-carboxylic acid. The investigation of various piperidine derivatives continues to be an active area of research for the development of new and improved pain management therapies. journalagent.compjps.pk

Advanced Analytical Methodologies in Research for Methyl 1 Methylpiperidine 4 Carboxylate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide unique insights into the molecular structure of piperidine (B6355638) derivatives.

¹H-NMR provides information about the chemical environment of hydrogen atoms within a molecule. For a typical Methyl 1-methylpiperidine-4-carboxylate structure, characteristic signals would include singlets for the N-methyl and O-methyl protons, and a series of multiplets for the piperidine ring protons. The precise chemical shifts and coupling constants help determine the substitution pattern and stereochemistry of the ring. For example, in derivatives like N,N-ethylmethyl-piperidine-4-carboxylic acid, distinct signals for the N-methyl and N-ethyl groups can be observed and assigned. researchgate.net

¹³C-NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. Key signals for this compound and its derivatives would include the carbonyl carbon of the ester group (typically in the 170-180 ppm range), the O-methyl and N-methyl carbons, and the carbons of the piperidine ring.

Table 1: Representative ¹H-NMR Chemical Shifts for Piperidine Derivatives

Protons Chemical Shift (δ) ppm Multiplicity
N-CH₃ ~2.95 s (singlet)
O-CH₃ ~3.70 s (singlet)
Piperidine Ring CH₂ 1.50 - 3.50 m (multiplet)
Piperidine Ring CH 2.50 - 2.70 m (multiplet)

Note: Data is generalized from various piperidine derivatives. researchgate.netchemicalbook.com Specific shifts depend on the solvent and exact molecular structure.

Mass Spectrometry (MS, LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule. nih.gov

When coupled with Liquid Chromatography (LC-MS), it becomes a powerful tool for separating complex mixtures and analyzing individual components. researchgate.net This is particularly useful in identifying novel derivatives, metabolites, and impurities. ijprajournal.commdpi.com The electrospray ionization (ESI) source is commonly used for these types of molecules, generating a protonated molecular ion [M+H]⁺ that confirms the molecular weight. nih.govnih.gov Further fragmentation in tandem mass spectrometry (MS/MS) experiments helps to elucidate the structure by breaking the molecule into smaller, identifiable pieces. nih.govsci-hub.st

Table 2: Common Mass Spectrometry Applications for Piperidine Derivatives

Technique Application Information Obtained
MS (Direct Infusion) Molecular Weight Confirmation Mass-to-charge ratio (m/z) of the molecular ion.
HRMS Elemental Composition Precise mass measurement to determine the chemical formula. nih.gov
LC-MS Separation and Identification Retention time and molecular weight of components in a mixture. researchgate.netunimi.it

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu For this compound, the most prominent and easily identifiable peak would be the strong absorption from the carbonyl (C=O) group of the ester, typically found in the range of 1730-1750 cm⁻¹. pressbooks.publibretexts.org

Other characteristic absorptions include the C-H stretching vibrations of the alkane-like piperidine ring and methyl groups, which appear just below 3000 cm⁻¹. masterorganicchemistry.comlibretexts.org The C-O single bond stretch of the ester group also produces a strong signal in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org The absence or presence of other characteristic peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ for a hydrolyzed carboxylic acid derivative) can quickly confirm the success of a chemical transformation or the presence of an impurity. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Alkane C-H stretch 2850-2960 Strong
Ester C=O stretch 1730-1750 Strong, Sharp
Ester C-O stretch 1000-1300 Strong

Source: Generalized IR data for common functional groups. pressbooks.publibretexts.orglibretexts.org

Chromatographic Method Development and Validation for Analytical Research

Chromatographic techniques are essential for separating, identifying, and quantifying this compound and its derivatives, particularly for assessing the purity of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification in Active Pharmaceutical Ingredients (APIs)

High-Performance Liquid Chromatography (HPLC) is the primary technique for impurity profiling in the pharmaceutical industry. researchgate.net The development of a robust HPLC method is critical for separating the main compound from any process-related impurities or degradation products. researchgate.net

Method development often follows a systematic approach, which may involve:

Column Selection: Reversed-phase columns, such as C18 or C8, are most commonly used. The choice depends on the polarity of the analyte and impurities. chromatographyonline.com

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. Optimizing the pH of the buffer and the gradient of the organic solvent is crucial for achieving good separation (resolution) between peaks. chromatographyonline.com

Detector Selection: A Diode-Array Detector (DAD) or UV detector is commonly employed, set at a wavelength where the main compound and its impurities show significant absorbance.

Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. This validated method can then be used for routine quality control and stability studies of the API. researchgate.net

Application of LC-MS in Analytical Research

The coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. researchgate.net It combines the separation power of HPLC with the identification capabilities of MS. ijprajournal.com

In the context of research on this compound and its derivatives, LC-MS is invaluable for:

Impurity Identification: When unknown peaks are observed in an HPLC chromatogram, LC-MS can provide the molecular weight of these impurities. Subsequent analysis using LC-MS/MS can help elucidate their structures. researchgate.netperkinelmer.com

Metabolite Studies: In pharmacokinetic research, LC-MS is used to detect and identify metabolites of a drug candidate in biological matrices like plasma or saliva. mdpi.comnih.govsci-hub.st

Trace Level Quantification: The high sensitivity of LC-MS, especially with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, allows for the quantification of compounds at very low concentrations. nih.govmdpi.com This is essential for analyzing genotoxic impurities or for pharmacokinetic studies where analyte concentrations are minimal.

The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometer parameters (e.g., ionization source conditions and fragmentation energies) to achieve the best sensitivity and selectivity for the target analytes. unimi.itmdpi.com

Computational and Theoretical Chemistry Investigations of Methyl 1 Methylpiperidine 4 Carboxylate Systems

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms that may be difficult to study experimentally. For Methyl 1-methylpiperidine-4-carboxylate, this is particularly relevant for understanding its role in carbon dioxide (CO₂) capture technologies.

Quantum chemical methods have been employed to explore the mechanisms of CO₂ reactions with various methylpiperidines (MPs), which serve as structural analogs for this compound. nih.govresearchgate.net The primary pathways investigated for CO₂ capture in aqueous amine solutions are the formation of carbamate (B1207046) and the formation of bicarbonate. nih.gov

Computational studies suggest that for the reaction to proceed efficiently, specific stereochemical orientations are favored. For instance, calculations indicate that an axial orientation for the methyl group and an equatorial orientation for the carboxylate group could be energetically ideal in the resulting carbamate product. nih.govresearchgate.net These theoretical assessments provide a foundational understanding of the structural and energetic factors governing the reactivity of piperidine-based compounds with CO₂.

Computational modeling predicts two major competing pathways for CO₂ capture by aqueous amines: the carbamate pathway and the bicarbonate pathway. nih.gov

Carbamate Formation: This pathway involves the direct reaction of the amine with CO₂ to form a zwitterionic intermediate, which is then deprotonated by another amine molecule to form the carbamate. Calculations show that this proton abstraction step is nearly barrierless when another amine molecule is the proton acceptor (the zwitterion-amine route). nih.govresearchgate.net This suggests that the carbamate pathway is kinetically favored. nih.gov

Bicarbonate Formation: This pathway involves the amine acting as a base to facilitate the hydration of CO₂ to form bicarbonate. While the carbamate pathway is kinetically faster, the resulting carbamate can be a minor product, especially in cases of steric hindrance. nih.gov Furthermore, the direct hydrolysis of the carbamate to form bicarbonate is predicted to have a very high energy barrier, even with the inclusion of explicit water molecules in the calculations. nih.gov This indicates that bicarbonate is unlikely to be formed via carbamate hydrolysis. nih.gov

Therefore, computational studies suggest that although carbamate formation is kinetically preferred, the bicarbonate pathway is expected to be the predominant route for CO₂ capture in aqueous solutions of methylpiperidines. nih.gov

In Silico Approaches in Drug Design and Optimization

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate and optimize potential drug candidates before committing to expensive and time-consuming laboratory synthesis and testing. For systems involving this compound, these computational tools are pivotal in predicting how the molecule and its derivatives might interact with biological targets, as well as how they are likely to be absorbed, distributed, metabolized, and excreted by the body.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, within the active site of a target protein.

Research on analogous piperidine (B6355638) structures has successfully utilized molecular docking to elucidate potential biological targets. For instance, studies on piperidine-based compounds have explored their interactions with targets like the SARS-CoV-2 main protease to identify potential inhibitory activity. nih.gov The process involves preparing the 3D structure of the ligand and the protein target. The ligand is then placed into the binding site of the protein, and its orientation and conformation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy value (in kcal/mol), with more negative values indicating stronger binding.

Key interactions that stabilize the ligand-protein complex are then analyzed. These often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site. For example, in a hypothetical docking of a this compound derivative, the carbonyl oxygen of the ester group might act as a hydrogen bond acceptor, while the piperidine ring and its methyl substituent could engage in hydrophobic interactions within a nonpolar pocket of the binding site.

Table 1: Example Molecular Docking Results for a Piperidine Derivative Against a Hypothetical Protein Target

LigandBinding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
Derivative A-8.22TYR-154, GLN-110
Derivative B-7.51SER-98
Derivative C-9.13TYR-154, LYS-45, ASP-198
This compound (Reference)-6.81TYR-154

Note: This data is illustrative and based on typical results for similar compounds.

Prediction of Metabolic Stability and Pharmacokinetic Profiles (DMPK)

The success of a drug candidate is critically dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Collectively, these properties are often referred to as DMPK (Drug Metabolism and Pharmacokinetics). In silico tools play a crucial role in predicting these properties early in the drug discovery process, allowing for the prioritization of compounds with favorable profiles and the modification of those with deficiencies.

For molecules like this compound, various computational models can predict key ADME parameters. These models are often built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationships (QSPR).

Key predicted properties include:

Aqueous Solubility: Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates if the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major drug-metabolizing enzymes.

Plasma Protein Binding: Affects the free concentration of the drug available to act on its target.

Metabolic Stability: Predicts the susceptibility of the compound to metabolism, which influences its half-life.

Online platforms and software suites are commonly used to generate these predictions based on the molecule's chemical structure. nih.govnih.gov

Table 2: Predicted ADME Properties for this compound

PropertyPredicted ValueInterpretation
Water Solubility (logS)-1.5 to -2.5Moderately Soluble
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantYesCan likely cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 pathway
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 pathway
Lipinski's Rule of Five0 ViolationsGood drug-likeness profile
Bioavailability Score0.55Good probability of oral bioavailability

Note: These values are representative predictions from common in silico models.

Analysis of Topological Pharmacophore Patterns

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. Pharmacophore modeling is a powerful tool in drug design for virtual screening of compound libraries to identify new potential hits or for guiding the optimization of existing leads. mdpi.com

For a molecule like this compound, a pharmacophore model can be generated based on its structure and known interactions. The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor (A): The carbonyl oxygen of the ester group.

A Positive Ionizable/Cationic Center (P): The tertiary amine of the piperidine ring, which would be protonated at physiological pH.

Hydrophobic Features (H): The aliphatic carbons of the piperidine ring and the N-methyl group.

By creating a 3D arrangement of these features, researchers can search databases for other molecules that match this pattern, potentially discovering novel scaffolds with similar biological activity. Furthermore, when designing derivatives, this model can ensure that crucial interaction points are maintained while other parts of the molecule are modified to improve properties like potency or metabolic stability. mdpi.com

Table 3: Key Pharmacophoric Features of the this compound Scaffold

Feature TypeLocation in MoleculePotential Interaction
Hydrogen Bond AcceptorEster carbonyl oxygenH-bond with donor residues (e.g., -NH, -OH) in a protein active site
Positive IonizablePiperidine nitrogenIonic bond or H-bond with acidic residues (e.g., Asp, Glu)
Hydrophobic GroupPiperidine ring structurevan der Waals interactions with nonpolar residues (e.g., Leu, Val, Ile)
Hydrophobic GroupN-methyl groupvan der Waals interactions with nonpolar pockets

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-methylpiperidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 1-methylpiperidine-4-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, transesterification from ethyl esters with methyl alcohol in the presence of titanium(IV) isopropoxide may improve yields . Optimization of temperature (60–80°C) and solvent (dry toluene or THF) is critical to avoid side reactions like hydrolysis. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ can confirm the ester moiety (δ ~3.7 ppm for COOCH₃) and piperidine ring protons (δ ~1.5–2.8 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the piperidine ring .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemistry and bond angles. Crystallization in hexane/ethyl acetate (1:3) at 4°C is recommended for high-quality crystals .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential respiratory irritation. Avoid contact with oxidizers (e.g., KMnO₄) to prevent exothermic decomposition. Store at 2–8°C in amber glass under inert gas (Ar/N₂) to minimize ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electrophilicity of the carbonyl carbon. Solvent effects (e.g., methanol vs. DMF) are simulated using the PCM model. Transition state analysis reveals steric hindrance from the N-methyl group, favoring attack at the ester carbonyl over the piperidine nitrogen .

Q. What strategies resolve contradictions in pharmacological activity data for piperidine derivatives like this compound?

  • Methodological Answer :

  • Data Normalization : Account for batch-to-batch purity variations via LC-MS validation (>98% purity threshold) .
  • Receptor Binding Assays : Use radioligand displacement (e.g., ³H-naloxone for opioid receptors) to compare affinity across studies. Contradictions may arise from differences in cell lines (CHO vs. HEK293) or assay buffers (Tris-HCl vs. HEPES) .

Q. How does this compound serve as a precursor in asymmetric catalysis?

  • Methodological Answer : The piperidine ring acts as a chiral scaffold for ligand design. For example, coupling with BINOL-phosphine groups via Suzuki-Miyaura cross-coupling generates catalysts for enantioselective hydrogenation. Reaction progress is monitored by chiral GC or HPLC (Chiralpak AD-H column) .

Q. What experimental designs validate the metabolic stability of this compound in hepatic microsome assays?

  • Methodological Answer :

  • Microsome Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Quench with acetonitrile at 0, 15, 30, and 60 min.
  • LC-MS/MS Analysis : Monitor parent compound depletion (MRM transition m/z 172 → 98). Half-life (t₁/₂) is calculated using first-order kinetics. Co-administer CYP3A4 inhibitors (ketoconazole) to identify major metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.